An In-depth Technical Guide to Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate
An In-depth Technical Guide to Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. Within this important class of heterocycles, Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate stands out as a compound of significant interest for synthetic and medicinal chemists. The presence of chloro-substituents on the benzene ring, coupled with the 4-hydroxyquinoline-3-carboxylate core, suggests potential for novel pharmacological properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this specific molecule, intended to serve as a valuable resource for researchers in the field.
Chemical Identity and Physical Properties
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a polysubstituted quinoline derivative. Its core structure consists of a quinoline ring system with chloro groups at positions 6 and 8, a hydroxyl group at position 4, and an ethyl carboxylate group at position 3.
Table 1: Compound Identification
| Parameter | Value |
| CAS Number | 25771-89-5[1][2][3] |
| Molecular Formula | C₁₂H₉Cl₂NO₃[1] |
| Molecular Weight | 286.11 g/mol [1] |
| IUPAC Name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate |
| Synonyms | 6,8-Dichloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester |
Physical Properties:
Synthesis and Mechanism
The primary route for the synthesis of Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is the Gould-Jacobs reaction [4]. This well-established method for forming 4-hydroxyquinoline derivatives involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
The synthesis of the target molecule specifically involves the reaction of 2,4-dichloroaniline with diethyl ethoxymethylenemalonate .
Figure 2: Simplified mechanistic pathway of the Gould-Jacobs reaction.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the well-documented synthesis of 4,7-dichloroquinoline and serves as a robust starting point for the synthesis of the title compound.[5]
Step 1: Synthesis of Ethyl 2-((2,4-dichlorophenylamino)methylene)malonate (Intermediate)
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In a round-bottom flask, combine one molar equivalent of 2,4-dichloroaniline with 1.05 molar equivalents of diethyl ethoxymethylenemalonate.
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Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to follow the consumption of the starting materials.
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After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude intermediate can often be used in the next step without further purification.
Step 2: Synthesis of Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate
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In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, to approximately 250 °C.
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Slowly add the crude intermediate from Step 1 to the hot solvent.
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Maintain the reaction mixture at 250 °C for 30-60 minutes to ensure complete cyclization.
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Cool the reaction mixture to room temperature. The desired product should precipitate out of the solvent.
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Collect the solid product by vacuum filtration.
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Wash the collected solid with a non-polar solvent, such as hexane or petroleum ether, to remove residual high-boiling solvent.
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The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Spectroscopic and Chromatographic Data (Anticipated)
While specific experimental spectra for Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate are not available in the searched literature, the following are the expected characteristic signals based on its structure and data from related compounds.
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the quinoline ring (likely in the range of 7.0-8.5 ppm).- A singlet for the proton at position 2 or 5.- A quartet and a triplet for the ethyl group of the ester.- A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl carbon of the ester (around 165-175 ppm).- Aromatic and quinoline carbons (in the range of 110-150 ppm).- Methylene and methyl carbons of the ethyl group. |
| IR (Infrared) Spectroscopy | - A broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹).- A C=O stretching band for the ester carbonyl group (around 1700-1740 cm⁻¹).- C=C and C=N stretching vibrations of the quinoline ring (in the fingerprint region).- C-Cl stretching vibrations. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (286.11 g/mol ).- Characteristic isotopic pattern due to the presence of two chlorine atoms. |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak under appropriate reversed-phase conditions, indicating the purity of the compound.[6] |
Reactivity and Chemical Behavior
The chemical reactivity of Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is dictated by its functional groups:
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4-Hydroxyl Group: This group exhibits acidic properties and can undergo O-alkylation and O-acylation reactions. It also exists in tautomeric equilibrium with the 4-quinolone form.
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Ester Group: The ethyl carboxylate at the 3-position can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be decarboxylated at high temperatures.
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Quinoline Ring: The electron-withdrawing nature of the chloro and carboxylate groups makes the quinoline ring susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.
Potential Applications in Drug Discovery and Development
While no specific biological activities have been reported for Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate, the broader class of 4-hydroxyquinoline-3-carboxylate derivatives is known for a wide range of pharmacological effects. These include:
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Antibacterial Activity: The quinolone core is a well-known pharmacophore in many antibacterial agents.
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Antiviral and Anticancer Properties: Various substituted quinolines have demonstrated potential as antiviral and anticancer agents.
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Enzyme Inhibition: The structural motifs present in this molecule suggest it could be a candidate for screening against various enzyme targets.
The presence of two chlorine atoms on the benzene ring can significantly influence the lipophilicity and electronic properties of the molecule, potentially leading to enhanced biological activity or a novel pharmacological profile. This makes Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate a valuable building block for the synthesis of new chemical entities for drug discovery programs.
Conclusion
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a synthetically accessible compound with significant potential for further investigation. Its preparation via the Gould-Jacobs reaction is a reliable and scalable method. While detailed characterization data is not yet widely published, the information presented in this guide provides a strong foundation for researchers to synthesize, characterize, and explore the biological activities of this intriguing molecule. The unique substitution pattern of this quinoline derivative makes it a promising candidate for the development of novel therapeutic agents.
References
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CP Lab Safety. Ethyl 6, 8-dichloro-4-hydroxyquinoline-3-carboxylate, min 98%, 25 grams.
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Wikipedia. Gould–Jacobs reaction.
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Sigma-Aldrich. ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | 25771-89-5.
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CymitQuimica. Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate.
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Letopharm Limited. Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate| CAS:#25771-89-5.
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Guidechem. ethyl 6-bromo-8-chloro-4-hydroxy-quinoline-3-carboxylate.
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Vibrant Pharma Inc. 4,6,8-Trichloroquinoline-3-carboxylic acid ethyl ester.
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Organic Syntheses. 4,7-dichloroquinoline.
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PubChem. 2,4-Dichloroaniline.
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Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
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ChemicalBook. Diethyl ethoxymethylenemalonate | 87-13-8.
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European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.
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Royal Society of Chemistry. Supporting Information.
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PMC - NIH. Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate.
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ResearchGate. (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
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